Amicetin
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Overview
Description
Amicetin is an antibacterial and antiviral agent, belongs to a group of disaccharide nucleoside antibiotics featuring an α-(1→4)-glycoside bond in the disaccharide moiety.
Scientific Research Applications
Biosynthesis and Genetic Engineering
- Amicetin, an antibacterial and antiviral agent, is part of a group of disaccharide nucleoside antibiotics. The study by (Zhang et al., 2012) explored its biosynthesis gene cluster in Streptomyces vinaceusdrappus NRRL 2363. This research is significant for understanding the genetic and enzymatic pathways involved in amicetin production, which can have implications in genetic engineering for enhanced antibiotic production.
Glycosyltransferase Reversibility
- The reversibility of the retaining glycosyltransferase involved in amicetin biosynthesis was characterized in a study by (Chen et al., 2013). They discovered that AmiG, a glycosyltransferase, is reversible and exhibits substrate flexibility, which opens avenues for diversifying nucleoside antibiotics and understanding natural-product biosynthesis mechanisms.
Ribosomal Binding and Antimicrobial Action
- The binding of amicetin to the ribosomal subunit and its selective inhibition of prokaryotic translation were investigated by (Serrano et al., 2020). This research is crucial for developing new antibiotics with selective action against bacterial protein synthesis, which can be especially beneficial in treating tuberculosis and other bacterial infections.
NMR Structure Analysis
- The solution state NMR structure of amicetin was determined in a study by (Shammas et al., 2007). Understanding the structure of antibiotics like amicetin at a molecular level is essential for the development of novel antimicrobial agents and the study of their interaction with bacterial ribosomes.
Anti-Mycobacterial Properties
- A study by (Bu et al., 2014) identified amicetin's anti-mycobacterial properties, highlighting its potential use in treating infections caused by Mycobacterium species. This is significant in the context of increasing resistance to conventional antibiotics.
Inhibition of Ribonuclease P Activity
- The inhibitory effects of amicetin on ribonuclease P activity were explored by (Kalavrizioti et al., 2003). This research adds to our understanding of how antibiotics like amicetin can affect cellular processes beyond protein synthesis, potentially leading to new insights into antibiotic mechanisms of action.
properties
CAS RN |
17650-86-1 |
---|---|
Product Name |
Amicetin |
Molecular Formula |
C29H42N6O9 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
4-[[(2S)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C29H42N6O9/c1-15-19(44-26-24(38)23(37)22(34(4)5)16(2)43-26)10-11-21(42-15)35-13-12-20(33-28(35)41)32-25(39)17-6-8-18(9-7-17)31-27(40)29(3,30)14-36/h6-9,12-13,15-16,19,21-24,26,36-38H,10-11,14,30H2,1-5H3,(H,31,40)(H,32,33,39,41)/t15-,16-,19+,21-,22-,23+,24-,26-,29+/m1/s1 |
InChI Key |
HDNVYHWHCVTDIV-AUHWTNQGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)[C@](C)(CO)N)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)N(C)C)O)O |
SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
Canonical SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amicetin; Amicetin-A; Amicetin A; D-13; D 13; D13; Sacromycin; U-4761; U 4761; U4761; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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